(S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
CAS No.:
Cat. No.: VC15819693
Molecular Formula: C11H20N2O4
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H20N2O4 |
|---|---|
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
| Standard InChI | InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-12-8(7-13)6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m0/s1 |
| Standard InChI Key | JTCVUIFTKFUZNA-QMMMGPOBSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN[C@H](C1)CC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)O |
Introduction
Chemical Identification and Structural Analysis
Molecular and Stereochemical Features
The compound’s IUPAC name is 2-[(2S)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid, reflecting its (S)-configured chiral center at the second position of the piperazine ring . Its molecular formula, C₁₁H₂₀N₂O₄, corresponds to a molar mass of 244.29 g/mol . Key structural elements include:
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A piperazine ring with a Boc group at the 4-position.
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An acetic acid side chain at the 2-position.
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A chiral center dictating its (S)-enantiomeric form.
The SMILES notation, CC(C)(C)OC(=O)N1CCNC@HCC(=O)O, explicitly denotes the stereochemistry and connectivity . Computational analyses reveal a topological polar surface area (TPSA) of 78.9 Ų and XLogP3 value of -2.3, indicating high polarity and hydrophilicity .
Synthesis and Reaction Pathways
Stepwise Synthetic Strategy
The synthesis of (S)-2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid involves two primary steps:
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Boc Protection of Piperazine:
The primary amine of piperazine is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., aqueous NaOH or DMAP), yielding 4-Boc-piperazine. -
Introduction of the Acetic Acid Moiety:
The acetic acid group is introduced via alkylation or coupling reactions. For example, bromoacetic acid may react with the secondary amine of Boc-piperazine in the presence of a base like triethylamine.
Critical Considerations:
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Stereochemical Control: The (S)-configuration is achieved either through chiral resolution or asymmetric synthesis using enantioselective catalysts.
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Purification: Chromatographic techniques (e.g., silica gel chromatography) or recrystallization are employed to isolate the pure enantiomer.
Physicochemical Properties
Key Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 244.29 g/mol | |
| XLogP3 | -2.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Rotatable Bonds | 4 | |
| TPSA | 78.9 Ų |
Solubility and Stability:
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The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water due to its Boc group.
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Storage at -8°C to +8°C in airtight containers is recommended to prevent decomposition.
Applications in Pharmaceutical Research
Role as a Chiral Building Block
The Boc-protected piperazine core enables its use in:
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Peptide Mimetics: Incorporation into pseudopeptides to modulate bioavailability and stability.
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Enzyme Inhibitors: Analogous to 4-fluorobenzylpiperazine derivatives (e.g., tyrosinase inhibitors ), this compound may serve as a precursor for targeting enzymes with stereospecific active sites.
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Drug Candidates: Chiral piperazines are prevalent in antipsychotics (e.g., aripiprazole) and antivirals, highlighting its potential in lead optimization .
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